The synthesis of Mif-IN-2 involves a multi-step chemical process that begins with high-throughput screening to identify lead compounds. The selected compound undergoes further optimization to enhance its potency and selectivity against MIF-2. Specific methods include:
The detailed synthetic route may involve various organic reactions, including coupling reactions and functional group modifications, although specific synthetic pathways for Mif-IN-2 have not been extensively documented in the literature .
Mif-IN-2's molecular structure is characterized by its specific functional groups that confer its inhibitory properties. The compound's structure includes:
While detailed crystallographic data for Mif-IN-2 itself may not be available, insights can be drawn from related compounds within the same class, which often exhibit similar structural motifs .
Mif-IN-2 primarily functions through competitive inhibition at the active site of MIF-2. Key reactions include:
These interactions are critical for understanding how Mif-IN-2 can modulate immune responses mediated by MIF-2.
The mechanism by which Mif-IN-2 exerts its effects involves several steps:
This mechanism highlights the potential of Mif-IN-2 as a therapeutic agent in conditions characterized by excessive inflammation or autoimmune responses .
Mif-IN-2 exhibits several notable physical and chemical properties:
Additional analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) could provide insights into its functional groups and molecular interactions .
Mif-IN-2 has significant potential applications in scientific research and therapeutic development:
The ongoing research into its pharmacological properties may pave the way for novel therapeutic strategies targeting diseases where MIF signaling plays a critical role .
Mif-IN-2 (C₁₄H₁₀ClN₃O₄; MW: 319.70 g/mol) is a small-molecule inhibitor designed to disrupt the quaternary structure and catalytic activity of macrophage migration inhibitory factor (MIF) and its homolog MIF-2 (D-dopachrome tautomerase, D-DT). MIF functions as a homotrimer with three identical subunits forming a solvent-exposed central channel. Each monomer contributes to three tautomerase active sites located at subunit interfaces, where the N-terminal proline (Pro1) acts as a catalytic base for keto-enol tautomerization of substrates like hydroxyphenylpyruvate [4] [9]. Mif-IN-2 contains a benzofuran-isoxazole scaffold (SMILES: O=C(NC1=NN=C(C2=CC=CO2)O1)C3=CC=C(OC)C=C3Cl) that enables allosteric binding at the trimer-trimer interface, as evidenced by crystallographic studies of analogous inhibitors like p425 [4] [8]. This binding induces conformational changes that:
Table 1: Structural Elements Targeted by MIF Inhibitors
Structural Element | Function | Effect of Inhibition |
---|---|---|
N-terminal Pro1 | Catalytic base for tautomerase activity | Loss of enzymatic activity (IC₅₀: 27 μM for MIF-2) |
Trimer interface | Stabilizes quaternary structure | Trimer dissociation; disrupted CD74 binding |
CXXC motif (Cys57-Ala-Leu-Cys60) | Redox regulation; disulfide reductase activity | Impaired intracellular signaling |
Additionally, Mif-IN-2’s chloro-methoxy phenyl moiety may exploit hydrophobic pockets near the tautomerase site, analogous to ISO-1 inhibitors that achieve IC₅₀ values of 7–24 μM [8].
The MIF gene family (chromosome 22q11.2 in humans) exhibits remarkable evolutionary conservation, with orthologs in bacteria, nematodes, and mammals sharing >20% sequence identity. MIF and MIF-2 diverged from a common ancestor but retain overlapping functions:
Table 2: Evolutionary Conservation in MIF Family Proteins
Feature | MIF | MIF-2 | Implication for Inhibitors |
---|---|---|---|
Sequence identity (human) | 100% | 34% vs. MIF | Selective targeting possible |
Catalytic Pro1 | Conserved from bacteria to mammals | Conserved | Cross-species inhibitor efficacy |
CXXC motif | Present | Absent | MIF-specific redox modulation |
Gene locus | Chromosome 22 | 80 kb from MIF gene | Coregulated expression |
This divergence informs inhibitor design:
MIF exerts pleiotropic effects via receptor complexes that Mif-IN-2 disrupts through structural destabilization:
CD74 Complexes
Chemokine Receptors
Intracellular Target: JAB1
Table 3: MIF Receptor Interactions and Inhibition Mechanisms
Receptor/Binding Partner | MIF Binding Site | Inhibition by Mif-IN-2 | Functional Consequence |
---|---|---|---|
CD74 | Tautomerase active site (Pro1, Lys32) | Direct occupancy | ↓ ERK/Akt signaling; ↓ cytokine release |
CXCR4 | N-loop (residues 11–30) | Allosteric disruption | ↓ Leukocyte chemotaxis |
JAB1 | C-terminal β-strand (residues 50–65) | Reduced binding affinity | ↑ p27 expression; ↓ cell proliferation |
Patent-derived inhibitors like Mif-IN-2 (WO2021258272A1) thus multi-target receptor interfaces to suppress inflammation and tumorigenesis [2] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0